[2,2'-Bipyridine]-6-carbaldehyde
Overview
Description
[2,2’-Bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected at the 2 and 2’ positions, with an aldehyde group attached at the 6 position of one of the pyridine rings. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-6-carbaldehyde typically involves the functionalization of 2,2’-bipyridine. One common method is the Vilsmeier-Haack reaction, where 2,2’-bipyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 6 position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where a halogenated bipyridine derivative is reacted with a formylated organozinc reagent .
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-6-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Vilsmeier-Haack reaction is often preferred for its simplicity and high yield, while palladium-catalyzed cross-coupling reactions offer versatility in functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bipyridine]-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bipyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: [2,2’-Bipyridine]-6-carboxylic acid.
Reduction: [2,2’-Bipyridine]-6-methanol.
Substitution: Various substituted bipyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [2,2’-Bipyridine]-6-carbaldehyde primarily involves its ability to act as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the aldehyde functional group, making it less reactive in certain chemical transformations.
4,4’-Bipyridine: Has the nitrogen atoms in a different orientation, affecting its coordination properties and reactivity.
6,6’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of an aldehyde, leading to different steric and electronic effects.
Uniqueness
[2,2’-Bipyridine]-6-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and allows for further functionalization. This makes it a versatile building block in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFALAWXXCSQWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454985 | |
Record name | [2,2'-Bipyridine]-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134296-07-4 | |
Record name | [2,2'-Bipyridine]-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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